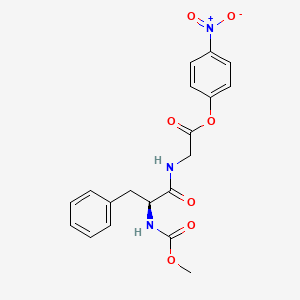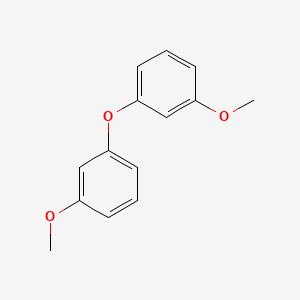
1,1'-Oxybis(3-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxyphenyl) ether: is an organic compound characterized by two methoxyphenyl groups connected via an oxygen atom. This compound falls under the category of diaryl ethers, which are known for their stability and unique chemical properties. Bis(3-methoxyphenyl) ether is used in various scientific and industrial applications due to its distinctive structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(3-methoxyphenyl) ether can be synthesized through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of 3-methoxyphenol with an appropriate alkyl halide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Ullmann Ether Synthesis: This method involves the coupling of 3-methoxyphenol with an aryl halide in the presence of a copper catalyst. The reaction is usually carried out at elevated temperatures in a polar solvent like N,N-dimethylformamide (DMF).
Industrial Production Methods: Industrial production of bis(3-methoxyphenyl) ether often employs the Ullmann Ether Synthesis due to its scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(3-methoxyphenyl) ether can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions of bis(3-methoxyphenyl) ether are less common but can be achieved using reagents like lithium aluminum hydride.
Substitution: The methoxy groups in bis(3-methoxyphenyl) ether can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or other strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the ether.
Substitution: Substituted methoxyphenyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-methoxyphenyl) ether is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, bis(3-methoxyphenyl) ether is used to study the interactions of diaryl ethers with biological macromolecules. It can also be used as a model compound to investigate the metabolic pathways of similar ethers.
Medicine: While bis(3-methoxyphenyl) ether itself may not have direct medicinal applications, its derivatives are explored for potential pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, bis(3-methoxyphenyl) ether is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of bis(3-methoxyphenyl) ether involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ether linkage provides a flexible backbone, allowing the molecule to adopt different conformations and interact with diverse targets.
Vergleich Mit ähnlichen Verbindungen
Anisole (methoxybenzene): Anisole is a simpler ether with a single methoxy group attached to a benzene ring. It shares some chemical properties with bis(3-methoxyphenyl) ether but lacks the additional methoxyphenyl group.
Diphenyl Ether: This compound has two phenyl groups connected by an oxygen atom. It is structurally similar to bis(3-methoxyphenyl) ether but lacks the methoxy substituents.
Uniqueness: Bis(3-methoxyphenyl) ether is unique due to the presence of two methoxy groups, which enhance its solubility and reactivity compared to simpler ethers like anisole and diphenyl ether. The methoxy groups also provide additional sites for chemical modification, making bis(3-methoxyphenyl) ether a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-methoxy-3-(3-methoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-11-5-3-7-13(9-11)17-14-8-4-6-12(10-14)16-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDTVHIDNIUURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575420 |
Source


|
| Record name | 1,1'-Oxybis(3-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82994-21-6 |
Source


|
| Record name | 1,1'-Oxybis(3-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
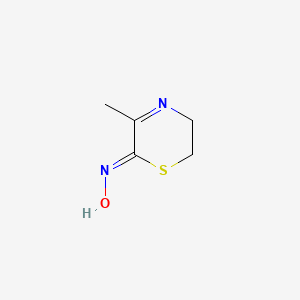
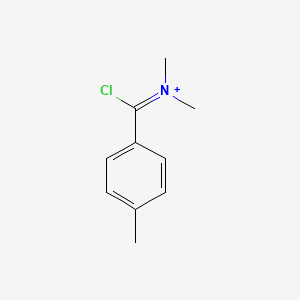
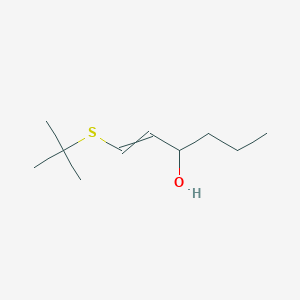
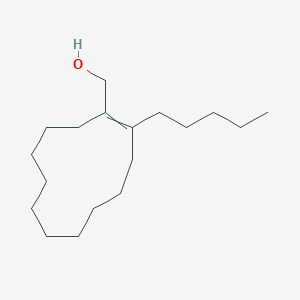
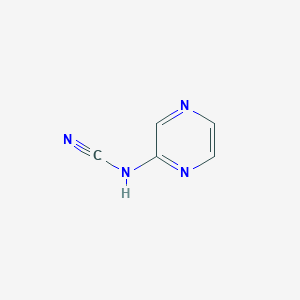
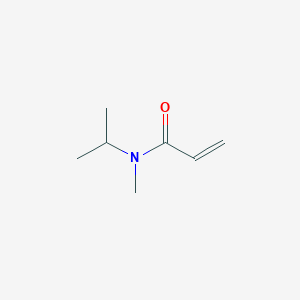
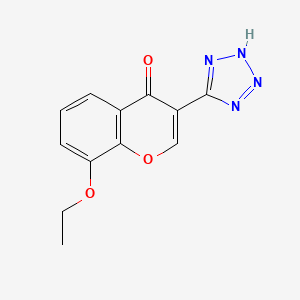
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
